molecular formula C11H14BrNO2 B1271406 tert-butyl N-(3-bromophenyl)carbamate CAS No. 25216-74-4

tert-butyl N-(3-bromophenyl)carbamate

Cat. No.: B1271406
CAS No.: 25216-74-4
M. Wt: 272.14 g/mol
InChI Key: VDFBCTSISJDKNW-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-bromophenyl)carbamate is an organic compound with the chemical formula C11H14BrNO2. It is a derivative of N-tert-butoxycarbonyl protecting group and 3-bromoaniline. This compound is commonly used in organic synthesis as a chemical reagent and can serve as a substrate or intermediate in various chemical reactions .

Biochemical Analysis

Biochemical Properties

Tert-butyl N-(3-bromophenyl)carbamate plays a significant role in biochemical reactions, particularly in organic synthesis. It is used as a substrate or intermediate in various chemical reactions. The compound interacts with enzymes and proteins involved in these reactions, such as those participating in Suzuki coupling reactions. The Boc protecting group in this compound allows it to serve as an ideal substrate for these reactions, facilitating the formation of biaryls via reaction with pyridine or 3-benzaldehyde boronic acids .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to changes in cell function. For instance, it may affect the activity of enzymes involved in metabolic pathways, thereby influencing cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound’s Boc protecting group allows it to bind with specific enzymes and proteins, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and cellular function. For example, the compound may inhibit or activate enzymes involved in metabolic pathways, thereby affecting cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable at room temperature but may degrade over time, leading to changes in its effects on cellular function. Long-term studies in in vitro or in vivo settings have shown that the compound can have lasting effects on cellular processes, depending on its stability and degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. Toxic or adverse effects may be observed at high doses, indicating a threshold effect. It is important to determine the optimal dosage to minimize adverse effects while maximizing the compound’s beneficial effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s Boc protecting group allows it to participate in reactions that affect metabolic flux and metabolite levels. For example, it may interact with enzymes involved in the synthesis and degradation of specific metabolites, thereby influencing metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation within specific cellular compartments. The compound’s Boc protecting group may facilitate its transport and distribution, allowing it to reach its target sites within cells .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, the compound may be localized to the mitochondria or endoplasmic reticulum, where it can interact with specific enzymes and proteins .

Preparation Methods

The preparation of tert-butyl N-(3-bromophenyl)carbamate typically involves the reaction of 3-bromoaniline with tert-butylchloroformate. This reaction is generally carried out at ambient temperature and requires the use of an appropriate solvent and catalyst . The reaction conditions are mild, making it a convenient method for synthesizing this compound.

Chemical Reactions Analysis

Tert-butyl N-(3-bromophenyl)carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions with aryl halides.

Common reagents and conditions used in these reactions include palladium catalysts, cesium carbonate as a base, and solvents such as 1,4-dioxane . Major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

Tert-butyl N-(3-bromophenyl)carbamate has various applications in scientific research, including:

Mechanism of Action

The mechanism by which tert-butyl N-(3-bromophenyl)carbamate exerts its effects involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality, allowing for selective reactions at other sites on the molecule. This protection is crucial in multi-step synthesis processes where selective reactivity is required .

Comparison with Similar Compounds

Tert-butyl N-(3-bromophenyl)carbamate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

tert-butyl N-(3-bromophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFBCTSISJDKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373792
Record name tert-butyl N-(3-bromophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25216-74-4
Record name tert-butyl N-(3-bromophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-Butoxycarbonyl)-3-bromoaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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